molecular formula C10H7ClN2O2 B2792451 Methyl 2-chloroquinoxaline-6-carboxylate CAS No. 2090584-49-7

Methyl 2-chloroquinoxaline-6-carboxylate

Cat. No. B2792451
CAS RN: 2090584-49-7
M. Wt: 222.63
InChI Key: COSQOHSOVULKHW-UHFFFAOYSA-N
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Description

“Methyl 2-chloroquinoxaline-6-carboxylate” is a chemical compound that can be purchased from various suppliers for research purposes .


Synthesis Analysis

Quinoxaline, the core structure of “this compound”, can be synthesized by adopting green chemistry principles . A series of quinoxaline derivatives were efficiently synthesized by convenient and simple procedure in excellent yields using 1 wt.% of titanium silicate (TS-1) catalyzed reaction of 1,2-diamines and 1,2-diketones in methanol at room temperature .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H7ClN2O2, and its molecular weight is 222.63 .


Chemical Reactions Analysis

Quinoxaline can be synthesized by the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 222.63. It is recommended to be stored in an inert atmosphere at 2-8°C .

Mechanism of Action

The mechanism of action of methyl 2-chloroquinoxaline-6-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of fatty acids and other molecules. In addition, it is thought to inhibit the activity of certain proteins involved in inflammation and cell death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of fatty acids and other molecules. In addition, it has been found to inhibit the activity of certain proteins involved in inflammation and cell death. It has also been found to reduce the production of pro-inflammatory cytokines and to inhibit the activation of NF-kB, a transcription factor involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

Methyl 2-chloroquinoxaline-6-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is stable in aqueous solutions. Additionally, it is not toxic to humans and is relatively inexpensive. On the other hand, it is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of methyl 2-chloroquinoxaline-6-carboxylate. One potential direction is to further investigate its potential use as an anti-cancer agent. Additionally, further research could be conducted to explore its potential use in the treatment of neurological disorders such as Parkinson’s disease and Alzheimer’s disease. Finally, further research could be conducted to investigate its potential use in the treatment of inflammatory conditions such as arthritis and asthma.

Synthesis Methods

Methyl 2-chloroquinoxaline-6-carboxylate is synthesized through a multi-step process. The first step involves the reaction of 2-chloroquinoxaline with methyl 2-chloroacetate to produce 2-chloroquinoxaline-6-carboxylic acid. This is followed by a reaction with sodium hydroxide to form the sodium salt of this compound. The final step involves the reaction of the sodium salt with methyl iodide to form the desired product.

Scientific Research Applications

Methyl 2-chloroquinoxaline-6-carboxylate has been studied for its potential use in a variety of scientific and medical applications. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been studied for its potential use as an anti-cancer agent. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Parkinson’s disease and Alzheimer’s disease.

Safety and Hazards

The safety information available indicates that “Methyl 2-chloroquinoxaline-6-carboxylate” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-chloroquinoxaline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)12-5-9(11)13-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSQOHSOVULKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=C(N=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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